
N,N'-Methylenebis(N-formylacetamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-Methylenebis(N-formylacetamide) (MNA) is an organic compound that has been widely used in scientific research due to its unique properties. It is a white crystalline powder that is soluble in water and has a molecular weight of 246.24 g/mol. MNA is a versatile compound that has been used in various fields, including biochemistry, pharmacology, and materials science.
Wirkmechanismus
N,N'-Methylenebis(N-formylacetamide) works by forming covalent bonds between adjacent amino acid residues in proteins, which stabilizes the protein structure. This crosslinking effect can lead to enhanced protein stability and activity, which can be useful in various applications.
Biochemical and Physiological Effects:
N,N'-Methylenebis(N-formylacetamide) has been shown to have a low toxicity profile and is generally considered safe for use in scientific research. It has been shown to have minimal effects on enzyme activity and can be used to stabilize various proteins without affecting their function. Additionally, N,N'-Methylenebis(N-formylacetamide) has been shown to have minimal effects on cell viability and proliferation, making it a useful tool for studying cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N,N'-Methylenebis(N-formylacetamide) is its versatility and ease of use in various applications. It is a relatively simple compound to synthesize and can be used in a wide range of concentrations. Additionally, N,N'-Methylenebis(N-formylacetamide) has been shown to have minimal effects on protein function and cell viability, making it a useful tool for studying biological processes.
However, there are some limitations to the use of N,N'-Methylenebis(N-formylacetamide) in scientific research. One limitation is that N,N'-Methylenebis(N-formylacetamide) can only be used to crosslink proteins that have accessible amino acid residues. Additionally, N,N'-Methylenebis(N-formylacetamide) can only be used to stabilize proteins in their native state and cannot be used to stabilize denatured proteins.
Zukünftige Richtungen
There are several future directions for the use of N,N'-Methylenebis(N-formylacetamide) in scientific research. One potential application is in the development of novel biomaterials. N,N'-Methylenebis(N-formylacetamide) can be used to crosslink various biomolecules, including proteins and nucleic acids, to create new materials with unique properties.
Another potential future direction is in the development of new therapeutic agents. N,N'-Methylenebis(N-formylacetamide) has been shown to have minimal toxicity and can be used to stabilize various proteins, which could be useful in the development of new drugs.
Conclusion:
In conclusion, N,N'-Methylenebis(N-formylacetamide) is a versatile compound that has been widely used in scientific research. It can be synthesized via a simple one-pot reaction and has been shown to have minimal effects on protein function and cell viability. N,N'-Methylenebis(N-formylacetamide) has several advantages and limitations for use in scientific research, and there are several potential future directions for its use in the development of novel materials and therapeutic agents.
Synthesemethoden
N,N'-Methylenebis(N-formylacetamide) can be synthesized via a simple one-pot reaction between formylacetamide and paraformaldehyde in the presence of a base such as sodium hydroxide. The reaction yields N,N'-Methylenebis(N-formylacetamide) as the main product, which can be purified using various methods such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
N,N'-Methylenebis(N-formylacetamide) has been extensively used in scientific research as a crosslinking agent for proteins and other biomolecules. It can be used to stabilize enzymes, antibodies, and other proteins, which can be useful in various applications such as biocatalysis and drug delivery. Additionally, N,N'-Methylenebis(N-formylacetamide) has been used in the synthesis of various materials such as polymeric nanoparticles and hydrogels.
Eigenschaften
CAS-Nummer |
18962-77-1 |
|---|---|
Produktname |
N,N'-Methylenebis(N-formylacetamide) |
Molekularformel |
C7H10N2O4 |
Molekulargewicht |
186.17 g/mol |
IUPAC-Name |
N-[[acetyl(formyl)amino]methyl]-N-formylacetamide |
InChI |
InChI=1S/C7H10N2O4/c1-6(12)8(4-10)3-9(5-11)7(2)13/h4-5H,3H2,1-2H3 |
InChI-Schlüssel |
KHDWSPPUGCOVPL-UHFFFAOYSA-N |
SMILES |
CC(=O)N(CN(C=O)C(=O)C)C=O |
Kanonische SMILES |
CC(=O)N(CN(C=O)C(=O)C)C=O |
Andere CAS-Nummern |
18962-77-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,5,8,11,22,25,28,31-Octaoxapentacyclo[30.8.0.012,21.014,19.034,39]tetraconta-1(40),12,14,16,18,20,32,34,36,38-decaene](/img/structure/B99804.png)
![Propanenitrile, 3-[[4-[(4-nitrophenyl)azo]phenyl][2-[[(phenylamino)carbonyl]oxy]ethyl]amino]-](/img/structure/B99806.png)




![Formanilide, N-methyl-4'-[(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-ylidene)amino]-](/img/structure/B99816.png)





